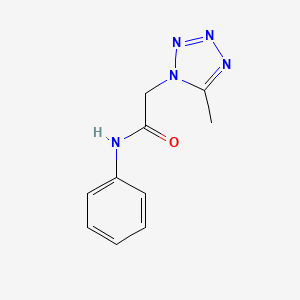
N-(3-acetylphenyl)-2-(2-ethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-2-(2-ethylphenoxy)acetamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, an ethyl-substituted phenoxy group, and an acetamide moiety. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-(2-ethylphenoxy)acetamide typically involves the following steps:
Ether Formation: The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where 2-ethylphenol reacts with a suitable leaving group on the aromatic ring.
Amide Formation: The final step involves the formation of the amide bond, which can be achieved by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of each step.
化学反応の分析
Types of Reactions
N-(3-acetylphenyl)-2-(2-ethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: 3-(carboxyphenyl)-2-(2-ethylphenoxy)acetamide.
Reduction: N-(3-aminophenyl)-2-(2-ethylphenoxy)acetamide.
Substitution: N-(3-nitrophenyl)-2-(2-ethylphenoxy)acetamide.
科学的研究の応用
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or analgesic effects.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of N-(3-acetylphenyl)-2-(2-ethylphenoxy)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The acetyl and phenoxy groups could play a role in binding to the active site of the target protein, while the amide group might be involved in hydrogen bonding interactions.
類似化合物との比較
Similar Compounds
N-(3-acetylphenyl)-2-phenoxyacetamide: Lacks the ethyl group on the phenoxy ring.
N-(3-acetylphenyl)-2-(2-methylphenoxy)acetamide: Has a methyl group instead of an ethyl group on the phenoxy ring.
N-(3-acetylphenyl)-2-(4-ethylphenoxy)acetamide: The ethyl group is positioned differently on the phenoxy ring.
Uniqueness
N-(3-acetylphenyl)-2-(2-ethylphenoxy)acetamide is unique due to the specific positioning of the ethyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity compared to similar compounds.
特性
IUPAC Name |
N-(3-acetylphenyl)-2-(2-ethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-3-14-7-4-5-10-17(14)22-12-18(21)19-16-9-6-8-15(11-16)13(2)20/h4-11H,3,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODMNOFHYPJQDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-(3-hydroxy-2-methoxy-4-nitrophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5526563.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5526571.png)
![2-{2-[2-(4-fluorophenyl)-4-morpholinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5526587.png)
![N'-{(3S*,4R*)-1-[(5-acetyl-2-thienyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5526591.png)

![2-METHOXY-4-[(E)-{[2-(N-PHENYLBENZENESULFONAMIDO)ACETAMIDO]IMINO}METHYL]PHENYL METHYL CARBONATE](/img/structure/B5526600.png)
![4-(4-methyl-1-piperazinyl)-6-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5526602.png)
![2-[1-(3-Chlorophenyl)-2,5-dioxopyrrol-3-yl]sulfanylacetic acid](/img/structure/B5526631.png)
![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5526640.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B5526641.png)
![1-(4-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}-2-thienyl)ethanone](/img/structure/B5526644.png)
![N-[2-(ethylsulfonyl)ethyl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5526645.png)
![N-(2,5-dichlorophenyl)-N-[2-hydroxy-3-(4-morpholinyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B5526648.png)
